4-Isopropylfuran-2-carbaldehyde
Overview
Description
4-Isopropylfuran-2-carbaldehyde, also known as 2-Furancarboxaldehyde, 4-(1-methylethyl)-4-(1-methylethyl)-2-Furancarboxaldehyde, is a chemical compound with the molecular formula C8H10O2 . It is an isomer with the InChI code 1S/C8H10O2/c1-6(2)7-3-8(4-9)10-5-7/h3-6H,1-2H3 .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 138.17 . The compound should be stored in a refrigerator .Scientific Research Applications
1. Synthesis and Chemical Applications
- Building Blocks in Stereocontrolled Synthesis : 4-Oxoazetidine-2-carbaldehydes, which can be related to 4-Isopropylfuran-2-carbaldehyde, are used as protected α-amino aldehydes and masked β-amino acids. They have shown valuable dual reactivity in a broad range of synthetic applications, especially in diastereoselective processes (Alcaide & Almendros, 2002).
- Applications in Organic Synthesis : 2-Chloroquinoline-3-carbaldehyde and related analogs have been studied for their role in the synthesis of quinoline ring systems and heterocyclic compounds. These compounds are significant for their biological evaluation and synthetic applications (Hamama et al., 2018).
2. Biological and Medicinal Applications
- Synthesis of Bioactive Compounds : Furan-2-carbaldehydes, similar to this compound, have been used as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. These studies are crucial for understanding the use of biomass-derived chemicals in medicinal chemistry (Yu et al., 2018).
3. Advances in Heterocyclic Chemistry
- Preparation of Heterocyclic Compounds : Studies involving the preparation of substituted furan- and thiophen-2-carbaldehydes have led to insights into the synthesis of various heterocyclic compounds, which are fundamental in pharmaceuticals and agrochemicals (Chadwick et al., 1973).
Safety and Hazards
The safety information for 4-Isopropylfuran-2-carbaldehyde includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Furan-2-carbaldehydes, a class of compounds to which 4-isopropylfuran-2-carbaldehyde belongs, are known to be used as efficient green c1 building blocks in the synthesis of bioactive compounds .
Mode of Action
The mode of action of this compound involves its use as a building block in the synthesis of bioactive compounds . Specifically, furan-2-carbaldehydes are used in ligand-free photocatalytic C–C bond cleavage processes . This suggests that this compound may interact with its targets through a similar mechanism, contributing to the formation of new C–C bonds under photocatalytic conditions .
Biochemical Pathways
Given its role as a building block in the synthesis of bioactive compounds, it can be inferred that it may be involved in various biochemical pathways depending on the specific bioactive compounds that are synthesized .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific bioactive compounds that are synthesized using it as a building block . These effects could range widely depending on the nature of the bioactive compounds and their respective targets.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its use in ligand-free photocatalytic C–C bond cleavage suggests that light conditions could play a role in its action . Additionally, factors such as temperature and pH could potentially affect its stability and efficacy .
Properties
IUPAC Name |
4-propan-2-ylfuran-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6(2)7-3-8(4-9)10-5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFIHRJWAKWIEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=COC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482776 | |
Record name | 4-ISOPROPYLFURAN-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16015-07-9 | |
Record name | 4-ISOPROPYLFURAN-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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